molecular formula C9H18Cl2N2S B2876758 2-(4-Ethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride CAS No. 2445792-84-5

2-(4-Ethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride

Cat. No.: B2876758
CAS No.: 2445792-84-5
M. Wt: 257.22
InChI Key: KATJEADTOMNXBP-UHFFFAOYSA-N
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Description

2-(4-Ethyl-1,3-thiazol-2-yl)butan-2-amine dihydrochloride is a thiazole-derived amine salt characterized by a central butan-2-amine backbone substituted with a 4-ethyl-1,3-thiazole ring. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-(4-ethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S.2ClH/c1-4-7-6-12-8(11-7)9(3,10)5-2;;/h6H,4-5,10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATJEADTOMNXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)C(C)(CC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445792-84-5
Record name 2-(4-ethyl-1,3-thiazol-2-yl)butan-2-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride typically involves the reaction of 4-ethylthiazole with butan-2-amine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced technologies such as continuous flow reactors and real-time monitoring systems ensures consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products have diverse applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

2-(4-Ethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-1,3-thiazol-2-yl)butan-2-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to other thiazole-based dihydrochloride salts, focusing on substituent positions, chain length, and functional groups. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Thiazole Substituents Key Features
2-(4-Ethyl-1,3-thiazol-2-yl)butan-2-amine dihydrochloride C₉H₁₈Cl₂N₂S 277.22 4-Ethyl Butan-2-amine backbone; enhanced steric bulk for potential receptor binding
[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride C₆H₁₀Cl₂N₂S 213.13 5-Methyl Shorter ethylamine chain; methyl substituent at thiazole position 5
1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride C₇H₁₂Cl₂N₂S 227.21 4-Ethyl Ethylamine chain; reduced steric bulk compared to butan-2-amine derivative
[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride C₆H₁₁Cl₂N₂S 178.68 4-Methyl Methyl substituent at thiazole position 4; shorter chain

Key Observations :

  • Substituent Position : Methyl or ethyl groups at thiazole positions 4 or 5 influence electronic properties and steric hindrance. For example, 4-ethyl substitution (as in the target compound) may enhance lipophilicity compared to 5-methyl derivatives .

Crystallography and Structural Validation

The SHELX system () is widely used for crystallographic refinement of small molecules, ensuring accurate determination of bond lengths, angles, and hydrogen-bonding patterns . For thiazole derivatives, such analyses are critical to confirm regiochemistry and salt formation (e.g., dihydrochloride vs. mono-salt).

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